4-Hydroxytamoxifen acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

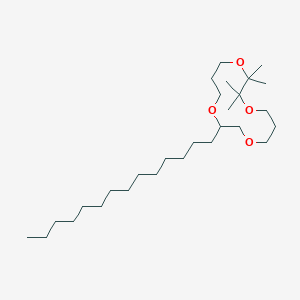

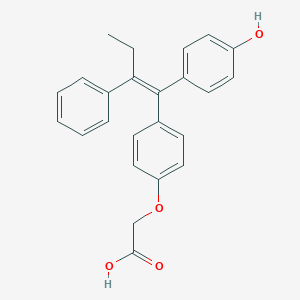

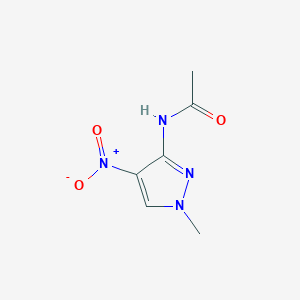

4-Hydroxytamoxifen acid (4-OHT) is a synthetic derivative of tamoxifen, a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer. 4-OHT is an active metabolite of tamoxifen and has a higher affinity for estrogen receptors than its parent compound. Due to its high potency and selectivity, 4-OHT has become a valuable tool in scientific research, particularly in the field of molecular biology.

Mecanismo De Acción

The mechanism of action of 4-Hydroxytamoxifen acid is similar to that of tamoxifen. It functions as a competitive inhibitor of estrogen binding to the estrogen receptor, preventing the activation of downstream signaling pathways. However, 4-Hydroxytamoxifen acid has a higher affinity for the estrogen receptor than tamoxifen, making it a more potent inhibitor of estrogen signaling.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 4-Hydroxytamoxifen acid are similar to those of tamoxifen. It has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells and to induce apoptosis in these cells. In addition, 4-Hydroxytamoxifen acid has been shown to modulate the expression of a variety of genes involved in cell proliferation, differentiation, and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-Hydroxytamoxifen acid in lab experiments is its high potency and selectivity for the estrogen receptor. This allows researchers to study the function of estrogen receptors and their downstream signaling pathways with a high degree of specificity. However, 4-Hydroxytamoxifen acid has a relatively short half-life in vivo, which can limit its usefulness in some experiments. In addition, its high potency can also lead to off-target effects if not used carefully.

Direcciones Futuras

There are many potential future directions for research involving 4-Hydroxytamoxifen acid. One area of interest is the development of new analogs of 4-Hydroxytamoxifen acid with improved pharmacokinetic properties and/or selectivity for specific estrogen receptor isoforms. Another area of interest is the use of 4-Hydroxytamoxifen acid in combination with other drugs or therapies to enhance its efficacy in treating breast cancer and other diseases. Finally, there is growing interest in using 4-Hydroxytamoxifen acid as a tool to study the role of estrogen signaling in various physiological and pathological processes, including aging, neurodegeneration, and cardiovascular disease.

Métodos De Síntesis

The synthesis of 4-Hydroxytamoxifen acid involves the hydroxylation of tamoxifen at the para position of the phenyl ring using a suitable oxidizing agent. The reaction can be carried out using a variety of methods, including enzymatic hydroxylation, chemical oxidation, and electrochemical oxidation. One of the most commonly used methods is the enzymatic hydroxylation of tamoxifen using cytochrome P450 enzymes.

Aplicaciones Científicas De Investigación

4-Hydroxytamoxifen acid is widely used in scientific research as a tool to study the function of estrogen receptors and their role in various biological processes. It is particularly useful in studying the mechanisms of estrogen receptor signaling and the regulation of gene expression. 4-Hydroxytamoxifen acid is also used to induce conditional gene expression in transgenic mice and other model organisms, allowing researchers to study the function of specific genes in vivo.

Propiedades

Número CAS |

141777-00-6 |

|---|---|

Nombre del producto |

4-Hydroxytamoxifen acid |

Fórmula molecular |

C24H22O4 |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid |

InChI |

InChI=1S/C24H22O4/c1-2-22(17-6-4-3-5-7-17)24(18-8-12-20(25)13-9-18)19-10-14-21(15-11-19)28-16-23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27)/b24-22- |

Clave InChI |

SBXYYKVYOGLJOX-GYHWCHFESA-N |

SMILES isomérico |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3 |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |

SMILES canónico |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |

Sinónimos |

(Z)-4-HTA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)